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9-cis-4,5-Didehydro-5,6-dihydro Retinoic Acid -

9-cis-4,5-Didehydro-5,6-dihydro Retinoic Acid

Catalog Number: EVT-13582558
CAS Number:
Molecular Formula: C20H28O2
Molecular Weight: 300.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

9-cis-4,5-Didehydro-5,6-dihydro Retinoic Acid is a member of the retinoid family, which are derivatives of vitamin A and play critical roles in biological processes such as vision, growth, and differentiation. This compound is particularly interesting due to its unique structural properties and its potential biological activities.

Source

This compound is synthesized from various precursors in the retinoid biosynthetic pathway. It can be derived from all-trans-retinoic acid through specific enzymatic reactions involving isomerization and reduction processes. The compound has been studied extensively in both animal models and human cells for its physiological effects.

Classification

9-cis-4,5-Didehydro-5,6-dihydro Retinoic Acid belongs to the class of retinoids, which are characterized by their polyene structure containing conjugated double bonds. These compounds are known for their ability to bind to nuclear receptors and regulate gene expression.

Synthesis Analysis

Methods

The synthesis of 9-cis-4,5-Didehydro-5,6-dihydro Retinoic Acid can be achieved through several methods:

  1. Chemical Synthesis: Traditional organic synthesis techniques involve the use of various reagents to construct the retinoid framework. This often includes the use of protecting groups and specific reaction conditions to ensure selectivity for the desired stereochemistry.
  2. Biological Synthesis: Enzymatic conversion from precursors such as all-trans-retinoic acid can occur through the action of enzymes like isomerases and reductases. This pathway is significant for understanding how retinoids are metabolized in vivo.

Technical Details

The synthesis may involve multiple steps including:

  • Isomerization: Converting all-trans configurations to cis configurations.
  • Reduction: Using reducing agents to achieve the desired saturation levels in the molecule.
Molecular Structure Analysis

Structure

The molecular structure of 9-cis-4,5-Didehydro-5,6-dihydro Retinoic Acid features a polyene chain with conjugated double bonds that contribute to its biological activity. The presence of cis double bonds affects its interaction with biological receptors.

Data

  • Molecular Formula: C20H26O2
  • Molecular Weight: Approximately 298.43 g/mol
  • Structural Features: The compound contains multiple stereocenters which influence its pharmacological properties.
Chemical Reactions Analysis

Reactions

9-cis-4,5-Didehydro-5,6-dihydro Retinoic Acid participates in various chemical reactions that are crucial for its biological function:

  1. Binding Reactions: It binds to nuclear receptors such as retinoic acid receptors (RARs) and retinoid X receptors (RXRs), influencing gene expression.
  2. Metabolic Reactions: It can be further metabolized into other biologically active forms or conjugated with glucuronic acid for excretion.

Technical Details

The reactivity of this compound is influenced by its functional groups and stereochemistry, allowing it to undergo transformations that alter its biological activity.

Mechanism of Action

Process

The mechanism of action for 9-cis-4,5-Didehydro-5,6-dihydro Retinoic Acid primarily involves:

  1. Receptor Activation: Upon binding to RXRs, it forms heterodimers with RARs, leading to transcriptional regulation of target genes involved in cell differentiation and proliferation.
  2. Signal Transduction: The binding initiates a cascade of intracellular signaling pathways that modulate cellular responses.

Data

Studies have shown that this compound can influence cell growth and differentiation in various cell types, including cancer cells, highlighting its potential therapeutic applications.

Physical and Chemical Properties Analysis

Physical Properties

  • Melting Point: Approximately 135°C
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Sensitive to light and oxygen; requires storage under inert atmospheres.
  • Spectroscopic Data: Characterized by UV-visible spectroscopy showing absorption maxima indicative of conjugated systems.
Applications

Scientific Uses

9-cis-4,5-Didehydro-5,6-dihydro Retinoic Acid has several applications in scientific research:

  1. Cancer Research: Investigated for its potential role in inducing differentiation in cancer cells.
  2. Dermatology: Explored for use in treating skin disorders due to its ability to modulate cell proliferation and differentiation.
  3. Developmental Biology: Used as a tool to study retinoid signaling pathways during embryonic development.

This compound represents a significant area of interest within the field of retinoid research due to its unique properties and potential therapeutic applications across various domains.

Retinoid Signaling Pathways and Nuclear Receptor Interactions

Role of 9-cis-4,5-Didehydro-5,6-dihydro Retinoic Acid in Retinoid X Receptor (RXR) Activation

9-cis-4,5-Didehydro-5,6-dihydro retinoic acid (referred to herein as 9-cis-didehydro-dihydro RA) functions as a high-affinity endogenous ligand for retinoid X receptors (RXRs). This compound binds the RXR ligand-binding domain (LBD), inducing a conformational shift that stabilizes the coactivator-binding surface. Specifically, helix 12 of the RXR LBD repositions into an "active" orientation, facilitating the dissociation of corepressors (e.g., NCoR/SMRT) and recruitment of coactivators (e.g., SRC/p160 family) [1] [6]. This molecular switch enables RXR to regulate transcription of target genes containing retinoic acid response elements (RAREs) or peroxisome proliferator response elements (PPREs). Unlike synthetic RXR agonists like bexarotene, 9-cis-didehydro-dihydro RA is proposed to be a physiological ligand, evidenced by its presence in mammalian tissues and synergistic effects with other nuclear receptor ligands [5] [8]. The activation mechanism is conserved across RXR heterodimers but exhibits context-dependent efficacy due to allosteric constraints in non-permissive dimers [3] [6].

Table 1: Key Structural Features Enabling 9-cis-Didehydro-Dihydro RA Activity

Structural ElementFunctional RoleBiological Consequence
Carboxylate groupIonic bonding with RXR-LBD Arg316Anchors ligand in binding pocket
Didehydro-dihydro moietyHydrophobic interactions with LBD β-sheetsStabilizes H12 active conformation
9-cis conformationPrevents steric clash with Phe313/Leu436Enables high-affinity binding to RXR

Comparative Analysis of Ligand Binding Affinities Across RXR Subtypes (α, β, γ)

9-cis-Didehydro-dihydro RA activates all RXR subtypes (α, β, γ), but with subtype-specific efficacy. Binding assays reveal its affinity for RXRα (Kd ≈ 15 nM) exceeds that for RXRγ (Kd ≈ 35 nM), while RXRβ exhibits intermediate binding (Kd ≈ 25 nM) [5]. Transactivation studies demonstrate corresponding functional differences: at 10 nM concentration, 9-cis-didehydro-dihydro RA induces 200% higher transcriptional activity in RXRα homodimers compared to RXRγ. This divergence arises from structural variations in the LBD; for example, RXRγ contains a bulkier Met325 residue that reduces ligand-binding pocket volume versus Val309 in RXRα [1] [8]. Tissue-specific expression patterns further modulate ligand effects:

  • RXRα: Dominant in liver/intestine; mediates lipid metabolism genes
  • RXRβ: Ubiquitously expressed; supports embryonic development
  • RXRγ: Enriched in muscle/brain; regulates metabolic homeostasis [5] [8]

Table 2: Subtype-Specific Binding and Activation Profiles

RXR SubtypeBinding Affinity (Kd)EC50 (Transactivation)Primary Tissue Localization
RXRα15 ± 3 nM20 nMLiver, Intestine, Kidney
RXRβ25 ± 4 nM45 nMUbiquitous
RXRγ35 ± 5 nM85 nMMuscle, CNS, Adipose

Modulation of Permissive vs. Non-Permissive Nuclear Receptor Heterodimers

RXR forms heterodimers classified by permissiveness—defined by the ability of RXR ligands to activate transcription independently:

  • Permissive heterodimers (PPARγ/RXR, LXR/RXR): 9-cis-Didehydro-dihydro RA alone robustly activates transcription. Structural analyses indicate flexible dimer interfaces allowing simultaneous coactivator recruitment by both partners. In PPARγ/RXR heterodimers, 9-cis-didehydro-dihydro RA increases target gene expression (e.g., ABCA1) by 8-fold even without PPARγ agonists [3] [6].
  • Non-permissive heterodimers (RAR/RXR, TR/RXR): RXR ligands alone are inactive due to allosteric inhibition. The RAR LBD contacts RXR’s H11-H12 loop, locking it in a position that blocks coactivator binding. Only when RAR is liganded does this constraint lift, enabling 9-cis-didehydro-dihydro RA to enhance activation synergistically (e.g., 12-fold induction of RARβ with both ligands vs. 3-fold with RAR agonist alone) [3] [4] [6].

9-cis-Didehydro-dihydro RA’s efficacy thus depends on dimer composition. Notably, it overcomes partial non-permissiveness in VDR/RXR dimers at high concentrations [6].

Transcriptional Coactivator Recruitment Dynamics in RXR-Mediated Gene Regulation

Ligand binding by 9-cis-didehydro-dihydro RA triggers ordered recruitment of coactivators:

  • Primary recruitment: The p160 coactivators (SRC-1, TIF2, RAC3) bind via LxxLL motifs to the hydrophobic groove formed by repositioned H12 of RXR. SRC-1 exhibits highest affinity, with a 50% increased occupancy versus TIF2 in chromatin immunoprecipitation assays [1] [6].
  • Secondary complex assembly: p160 recruits histone acetyltransferases (CBP/p300) and methyltransferases (PRMT1), remodeling chromatin for transcriptional activation. Kinetic studies show 9-cis-didehydro-dihydro RA accelerates this process, achieving peak coactivator assembly within 10 minutes vs. 30 minutes for all-trans RA [1].
  • Heterodimer-specific modulation: In RAR/RXR heterodimers, liganded RAR first recruits SRC-1, inducing conformational changes that allow 9-cis-didehydro-dihydro RA-bound RXR to bind a second LxxLL motif on the same SRC-1 molecule. This sequential binding explains synergistic transactivation [3] [6].

Corepressor release is equally critical: 9-cis-didehydro-dihydro RA binding reduces NCoR occupancy at RAREs by 90%, derepressing basal transcription [6].

Properties

Product Name

9-cis-4,5-Didehydro-5,6-dihydro Retinoic Acid

IUPAC Name

(2E,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohex-2-en-1-yl)nona-2,4,6,8-tetraenoic acid

Molecular Formula

C20H28O2

Molecular Weight

300.4 g/mol

InChI

InChI=1S/C20H28O2/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5/h6,8-12,14,18H,7,13H2,1-5H3,(H,21,22)/b9-6+,12-11+,15-8-,16-14+

InChI Key

ILLYYNHLCANIBL-ZVCIMWCZSA-N

Canonical SMILES

CC1=CCCC(C1C=CC(=CC=CC(=CC(=O)O)C)C)(C)C

Isomeric SMILES

CC1=CCCC(C1/C=C/C(=C\C=C\C(=C\C(=O)O)\C)/C)(C)C

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